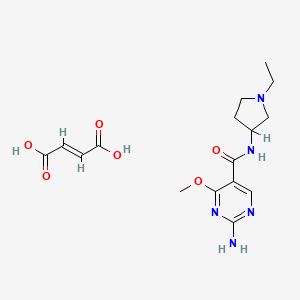
Aureobasidin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aureobasidin I is a cyclic depsipeptide antifungal antibiotic isolated from the black-yeast-like fungus Aureobasidium pullulans. It is known for its potent antifungal activity, particularly against Candida species and Cryptococcus neoformans. This compound inhibits the enzyme inositol phosphorylceramide synthase, which is essential for sphingolipid synthesis in fungal cell membranes .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of Aureobasidin I involves the use of PyBroP as a coupling reagent. The synthetic cyclized product is identical to the natural antibiotic in all respects . The preparation of this compound bromide involves hydrolysis with hydrochloric acid and trifluoroacetic acid, followed by conversion to acetamides using acetic anhydride .
Industrial Production Methods: this compound is produced by fermentation of Aureobasidium pullulans. The fermentation process is optimized to enhance the yield of the compound. The industrial production involves the cultivation of the fungus in a suitable medium, followed by extraction and purification of the compound .
化学反应分析
Types of Reactions: Aureobasidin I undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound bromide results in the formation of brominated amino acids, which are then converted to acetamides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, trifluoroacetic acid, acetic anhydride, and copper(II) bromide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include brominated amino acids and acetamides. These products are identified and analyzed using techniques such as mass spectroscopy and high-performance liquid chromatography .
科学研究应用
Aureobasidin I has a wide range of scientific research applications. In chemistry, it is used as a tool to study sphingolipid biosynthesis and its role in cellular functions . In biology, it is used to investigate the mechanisms of antifungal resistance and the role of sphingolipids in fungal growth and virulence . In medicine, this compound is explored for its potential as an antifungal therapeutic agent, particularly against drug-resistant fungal infections . In industry, it is used in the development of antifungal coatings and treatments for agricultural products .
作用机制
Aureobasidin I exerts its antifungal effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is involved in the synthesis of sphingolipids in fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular target of this compound is the AUR1 gene, which encodes the enzyme inositol phosphorylceramide synthase .
相似化合物的比较
Aureobasidin I is similar to other antifungal compounds such as myriocin and miconazole. Myriocin inhibits serine palmitoyltransferase, another enzyme involved in sphingolipid biosynthesis, while miconazole inhibits lanosterol 14-alpha-demethylase, an enzyme involved in ergosterol biosynthesis . The uniqueness of this compound lies in its specific inhibition of inositol phosphorylceramide synthase, making it a valuable tool for studying sphingolipid biosynthesis and its role in fungal cell function .
List of Similar Compounds:- Myriocin
- Miconazole
- Amphotericin B
- Fluconazole
属性
CAS 编号 |
127785-69-7 |
|---|---|
分子式 |
C60H92N8O11 |
分子量 |
1101.4 g/mol |
IUPAC 名称 |
3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O11/c1-17-39(10)49-58(76)66(15)48(38(8)9)53(71)63-44(33-40-25-20-18-21-26-40)54(72)64(13)46(34-41-27-22-19-23-28-41)57(75)68-30-24-29-45(68)51(69)61-42(31-35(2)3)55(73)65(14)47(37(6)7)52(70)62-43(32-36(4)5)56(74)67(16)50(59(77)79-49)60(11,12)78/h18-23,25-28,35-39,42-50,78H,17,24,29-34H2,1-16H3,(H,61,69)(H,62,70)(H,63,71) |
InChI 键 |
TXPKSEBYLYJCPU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CC(C)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
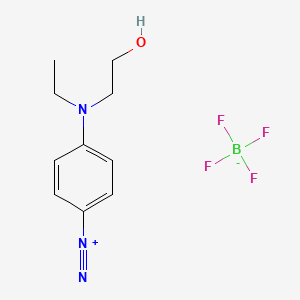

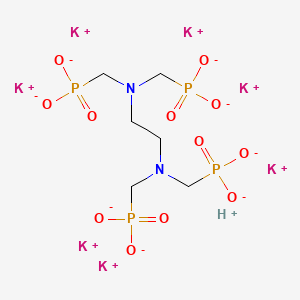


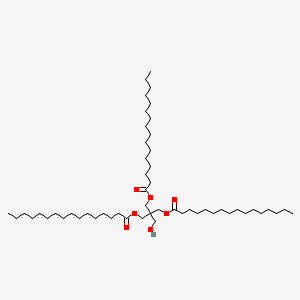
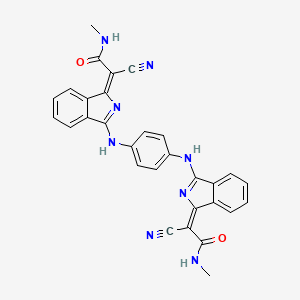
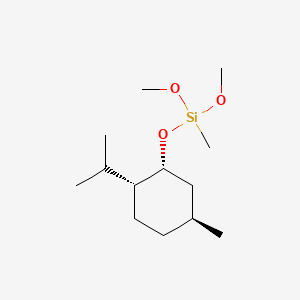
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)
